molecular formula C10H19NO6 B14391163 Methyl 6,6-dimethoxy-3-methyl-4-nitrohexanoate CAS No. 89706-89-8

Methyl 6,6-dimethoxy-3-methyl-4-nitrohexanoate

Katalognummer: B14391163
CAS-Nummer: 89706-89-8
Molekulargewicht: 249.26 g/mol
InChI-Schlüssel: SWDFPRCQPYGQHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6,6-dimethoxy-3-methyl-4-nitrohexanoate is an organic compound with a complex structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,6-dimethoxy-3-methyl-4-nitrohexanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the nitration of a precursor compound, followed by esterification and methoxylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6,6-dimethoxy-3-methyl-4-nitrohexanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or other alkoxides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Methyl 6,6-dimethoxy-3-methyl-4-nitrohexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 6,6-dimethoxy-3-methyl-4-nitrohexanoate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact mechanism can vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 6,6-dimethoxy-2-methyl-4-nitrohexanoate
  • 4,6-Dimethoxy-3-methylindole
  • Dimethoxymethane

Uniqueness

Methyl 6,6-dimethoxy-3-methyl-4-nitrohexanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

89706-89-8

Molekularformel

C10H19NO6

Molekulargewicht

249.26 g/mol

IUPAC-Name

methyl 6,6-dimethoxy-3-methyl-4-nitrohexanoate

InChI

InChI=1S/C10H19NO6/c1-7(5-9(12)15-2)8(11(13)14)6-10(16-3)17-4/h7-8,10H,5-6H2,1-4H3

InChI-Schlüssel

SWDFPRCQPYGQHT-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)OC)C(CC(OC)OC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.